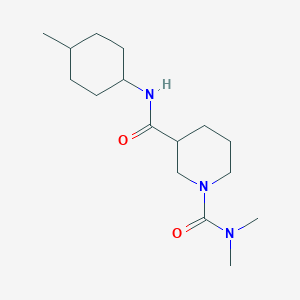
N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide, also known as LB-102, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective antagonist of the dopamine D2 receptor, which is involved in the regulation of various physiological and behavioral processes.
Mécanisme D'action
N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide acts as a competitive antagonist of the dopamine D2 receptor, which is a G protein-coupled receptor that regulates the release of dopamine in the brain. By blocking the receptor, N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide reduces the activity of dopamine neurons, which in turn reduces the symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide has been shown to have a high binding affinity for the dopamine D2 receptor, with a Ki value of 0.4 nM. It is highly selective for the D2 receptor, with minimal binding to other receptors. N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide has also been shown to have a long half-life, making it suitable for use in clinical settings. In preclinical studies, N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide has been shown to reduce the symptoms of schizophrenia, Parkinson's disease, and addiction, without causing significant side effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide has several advantages for lab experiments, including its high binding affinity and selectivity for the dopamine D2 receptor, its long half-life, and its ability to reduce the symptoms of various neurological and psychiatric disorders. However, N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide also has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the research and development of N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide. One area of interest is the potential use of N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide as an antipsychotic drug, as it has shown to be effective in preclinical studies. Another area of interest is the investigation of N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide's effects on other neurological and psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to determine the optimal dosage and administration of N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide for clinical use.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2,3-dihydroindene in the presence of aluminum chloride to obtain N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide in good yield and purity. The synthesis method has been optimized to produce N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide on a large scale, making it suitable for further research and development.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and addiction. It has been shown to be effective in reducing the symptoms of these disorders by selectively blocking the dopamine D2 receptor. N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide has also been investigated for its potential use as an antipsychotic drug, as it has shown to be effective in preclinical studies.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-15-8-5-9-16(22-2)17(15)18(20)19-14-10-12-6-3-4-7-13(12)11-14/h3-9,14H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJGKSKSFYSIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-2-yl)-2,6-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7517670.png)


![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517684.png)
![[2-(Dimethylamino)pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7517692.png)


![4-[1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carbonyl]piperazin-2-one](/img/structure/B7517729.png)





